Temoporfin is a second-generation photosensitizer belonging to the chlorin class. [] It plays a crucial role in scientific research, specifically in the field of photodynamic therapy (PDT). [] Temoporfin exhibits superior phototoxicity compared to first-generation photosensitizers like Photofrin, making it a focal point in PDT research. []
Temoporfin is derived from chlorophyll and belongs to the class of compounds known as chlorins. Chlorins are cyclic tetrapyrrole compounds that are structurally related to porphyrins but possess reduced double bonds in their macrocyclic structure. This modification enhances their photophysical properties, making them suitable for PDT applications. Temoporfin's synthesis involves the acid-catalyzed condensation of pyrrole with m-hydroxybenzaldehyde, leading to the formation of porphyrinogen, which is subsequently oxidized to yield temoporfin .
The synthesis of temoporfin is a multi-step process involving several key reactions:
Temoporfin features a complex molecular structure characterized by:
The molecular structure contributes significantly to its photodynamic properties, particularly its ability to generate reactive oxygen species upon light activation .
Temoporfin participates in several key chemical reactions relevant to its function as a photosensitizer:
The mechanism by which temoporfin exerts its effects involves several steps:
Temoporfin exhibits several notable physical and chemical properties:
These properties are critical for its function as a photosensitizer and influence formulation strategies for clinical use.
Temoporfin has significant applications in medical science, particularly in oncology:
Temoporfin (meta-tetrahydroxyphenylchlorin, mTHPC) is synthesized through targeted modifications of porphyrin precursors to achieve optimal photodynamic activity. The primary route involves the condensation of dipyrromethane derivatives with substituted benzaldehydes under acidic conditions, yielding the chlorin macrocycle with four meta-hydroxyphenyl groups at meso-positions [1] [10]. This method emphasizes regioselectivity to prevent isomer formation, a limitation observed in early hematoporphyrin-based sensitizers. For instance, unsymmetrical A₂BC-type porphyrins—precursors to chlorins—are synthesized via Lindsey-type condensations followed by organometallic couplings (e.g., Suzuki-Miyaura or Sonogashira reactions) to introduce amphiphilic side chains [1]. The catalytic hydrogenation of porphyrins using palladium/charcoal selectively saturates one pyrrole ring, converting porphyrins to chlorins and red-shifting absorption to 652 nm [5] [10].
Table 1: Key Synthetic Methods for Temoporfin Analogues
Method | Key Reaction Steps | Advantages | Challenges |
---|---|---|---|
Dipyrromethane Condensation | Acid-catalyzed aldehyde + pyrrole condensation | High regioselectivity, scalable | Requires chromatographic purification |
Organometallic Coupling | Pd-catalyzed functionalization of bromoporphyrins | Enables amphiphilic modifications | Sensitive to oxygen/water |
Catalytic Hydrogenation | Pd/C-mediated saturation of porphyrin ring | Shifts absorption to 652 nm | Over-reduction risk |
Post-synthesis, chromatographic purification resolves structural isomers, enhancing batch reproducibility critical for clinical applications [4]. Modern one-pot strategies simplify synthesis: fluorinated hematoporphyrin ether derivatives achieve 13–85% yields via sequential hydrobromination and alkylation without intermediate isolation [4].
Structural optimizations focus on improving light absorption, reducing aggregation, and promoting tumor selectivity.
Two-Photon Activatable Systems: Conjugating temoporfin with diketopyrrolopyrrole (DPP) or dithienylpyrrole (DTP) chromophores via ethynyl bridges shifts absorption to near-infrared (NIR) wavelengths (800–870 nm). This enables two-photon excitation (TPA), which doubles tissue penetration depth compared to single-photon methods. DTP-mTHPC exhibits a TPA cross-section (σ) of 6,977 GM at 870 nm—200× higher than unmodified temoporfin—allowing deeper tumor targeting [3].
Nanocarrier Encapsulation: Hydrophobic aggregation of temoporfin quenches singlet oxygen generation. Encapsulation in β-cyclodextrin (β-CD), liposomes (Foslip®), or graphitic carbon nitride (g-C₃N₄/CuO) enhances solubility and prevents self-aggregation. β-CD forms 2:1 host-guest complexes, improving temoporfin’s fluorescence quantum yield 12-fold and facilitating membrane diffusion [3] [10]. Similarly, g-C₃N₄/CuO nanocarriers achieve 92% drug-loading efficiency and enable pH-triggered release in tumor microenvironments [9].
Amphiphilicity Engineering: Balancing lipophilicity and hydrophilicity optimizes cellular uptake and subcellular localization. Glycol chains attached to meta-phenyl positions (e.g., KP6 porphyrin) enhance water solubility while maintaining membrane affinity. Conversely, para-substituted fluorinated analogs (e.g., KP1) localize in lysosomes, augmenting phototoxicity [6] [8].
Table 2: Photophysical Properties of Modified Temoporfin
Modification | Absorption Peak (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Cellular Uptake vs. Native Temoporfin |
---|---|---|---|
Native Temoporfin | 652 | 0.43 | 1.0× (reference) |
DTP-mTHPC Conjugate | 870 (TPA) | 0.41 | 1.8× |
β-CD Encapsulated | 652 | 0.45 | 3.5× |
Amphiphilic Glycol-Porphyrin | 650 | 0.48 | 2.2× |
Fluorination enhances temoporfin’s photodynamic efficacy through electronic, solubility, and bioavailability modifications.
Electronic Effects: Fluorine atoms inductively withdraw electrons from the porphyrin ring, lowering the LUMO energy and narrowing the HOMO-LUMO gap. This red-shifts absorption by 10–15 nm (e.g., fluorinated hematoporphyrin ether II3 absorbs at 664 nm vs. 652 nm for non-fluorinated analogs), improving alignment with tissue-penetrating NIR light [4] [8]. Fluorinated derivatives also exhibit higher singlet oxygen quantum yields (ΦΔ = 0.58 for II3 vs. 0.43 for temoporfin) due to enhanced spin-orbit coupling promoting intersystem crossing [4].
Lipophilicity and Cellular Uptake: Fluorine increases log P values by 0.5–1.2 units, enhancing membrane permeability. Monocationic fluorinated chlorins show 3.5× higher accumulation in A549 lung cancer cells than non-fluorinated chlorin e6, attributed to fluorine-mediated interactions with lipid bilayers [7] [8]. This is quantified via octanol-water partition coefficients (log P):$$ \text{log P}{\text{McChl}} = 1.8\ (\text{fluorinated}) \quad \text{vs.} \quad \text{log P}{\text{Chl e6}} = 0.9 $$
Resistance Mitigation: Fluorination counteracts ABCB1-mediated efflux, a resistance mechanism in glycol-porphyrin derivatives. Fluorinated temoporfin analogs sequester in lysosomes instead of cytoplasm, avoiding pump-mediated extrusion. This enables retention in multidrug-resistant cells at 2.6× higher levels than non-fluorinated PS [6] [8].
Table 3: Impact of Fluorination on Temoporfin Analogs
Fluorinated Derivative | Log P | Absorption λₘₐₓ (nm) | ΦΔ | Cellular Uptake vs. Non-fluorinated |
---|---|---|---|---|
Hematoporphyrin Ether II3 | 3.2 | 664 | 0.58 | 2.1× |
Monocationic Chlorin (McChl) | 1.8 | 658 | 0.52 | 3.5× |
Amphiphilic Sulfonate Ester | 2.5 | 645 | 0.56 | 2.4× |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7